molecular formula C13H7ClN2O2 B12466374 5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione

5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12466374
M. Wt: 258.66 g/mol
InChI Key: IRPWYZHZTGZVAN-UHFFFAOYSA-N
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Description

5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by its unique structure, which includes a chloro-substituted isoindole core and a pyridinyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-chloro-1H-isoindole-1,3(2H)-dione with 4-pyridylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-inflammatory activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: Exhibiting cytotoxic activities against various cancer cell lines.

    Imidazo[4,5-b]pyridine derivatives: Possessing antiviral, antimicrobial, and cytotoxic properties.

Uniqueness

5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a chloro-substituted isoindole core and a pyridinyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C13H7ClN2O2

Molecular Weight

258.66 g/mol

IUPAC Name

5-chloro-2-pyridin-4-ylisoindole-1,3-dione

InChI

InChI=1S/C13H7ClN2O2/c14-8-1-2-10-11(7-8)13(18)16(12(10)17)9-3-5-15-6-4-9/h1-7H

InChI Key

IRPWYZHZTGZVAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=CC=NC=C3

Origin of Product

United States

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